molecular formula C15H16N4O3 B11298926 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one CAS No. 849001-36-1

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Cat. No.: B11298926
CAS No.: 849001-36-1
M. Wt: 300.31 g/mol
InChI Key: NXWZCTGTOSNKGY-UHFFFAOYSA-N
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Description

4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butyl group: This step involves alkylation reactions using butyl halides in the presence of a base.

    Attachment of the tetrazole moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydrochromenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole moiety might play a crucial role in binding to the target, while the chromenone core could influence the overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: can be compared with other chromenone derivatives, such as:

Uniqueness

The presence of the tetrazole moiety in 4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one distinguishes it from other chromenone derivatives. This unique structure could confer specific biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

849001-36-1

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C15H16N4O3/c1-2-3-4-10-7-15(20)22-13-8-11(5-6-12(10)13)21-9-14-16-18-19-17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18,19)

InChI Key

NXWZCTGTOSNKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3

solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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